(6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone
Description
(6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone is a brominated indole derivative featuring a pyrrolidine ring attached via a methanone group at the 4-position of the indole core. Its molecular formula is C₁₄H₁₅BrN₂O, with a molecular weight of 307.20 g/mol (CAS: 2301068-87-9) . The compound’s structure includes a bromine atom at the 6-position of the indole ring and a methyl group at the 1-position, which influences its electronic and steric properties. This molecule is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive compounds, particularly in targeting receptors such as cannabinoid or serotonin receptors .
Properties
Molecular Formula |
C14H15BrN2O |
|---|---|
Molecular Weight |
307.19 g/mol |
IUPAC Name |
(6-bromo-1-methylindol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H15BrN2O/c1-16-7-4-11-12(8-10(15)9-13(11)16)14(18)17-5-2-3-6-17/h4,7-9H,2-3,5-6H2,1H3 |
InChI Key |
KCHCRLONJQSQDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=C(C=C21)Br)C(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone typically involves multi-step organic reactions One common method starts with the bromination of 1-methylindole to introduce the bromine atom at the 6th position
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Position
The bromine atom at the 6-position of the indole ring undergoes nucleophilic substitution under transition metal-catalyzed conditions. For example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyanation | TsCN, (TMS)₃SiOH, 4CzIPN, K₃PO₄, acetone, blue LEDs | (1-Methyl-4-(pyrrolidin-1-yl)-1H-indol-6-yl)carbonitrile | 83% |
This photoredox-mediated cyanation replaces bromine with a nitrile group, enabling further derivatization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Electrophilic Aromatic Substitution
The indole ring participates in electrophilic substitutions at the 2-, 3-, or 5-positions due to its electron-rich nature. For instance:
| Reaction Type | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| Formylation | DMF-DMA, pyrrolidine, 110°C | 4-(Pyrrolidin-1-ylcarbonyl)-1-methyl-1H-indole-6-carbaldehyde | Intermediate for cross-couplings |
The formylated product serves as a precursor for Suzuki-Miyaura or Heck couplings to introduce aryl/alkenyl groups .
Amide Functionalization
The pyrrolidine carboxamide group can undergo hydrolysis or transamidation:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | 6-Bromo-1-methyl-1H-indole-4-carboxylic acid | 72% | |
| Transamidation | CDI, TFA, THF | Analogues with piperidine/morpholine | 63–99% |
Hydrolysis regenerates the carboxylic acid, while CDI-mediated activation enables substitution with alternative amines (e.g., morpholine or 1,2,3,6-tetrahydropyridine) .
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed cross-couplings:
These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies .
Reductive Transformations
The amide carbonyl can be reduced to a methylene group:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| DIBAL-H reduction | DIBAL-H, THF, -78°C | (6-Bromo-1-methyl-1H-indol-4-yl)(pyrrolidin-1-yl)methanol | 68% |
The alcohol intermediate can be further functionalized via Mitsunobu reactions or oxidation .
Key Reaction Trends
| Position | Reactivity |
|---|---|
| C6-Bromine | Nucleophilic substitution (CN⁻, amines), cross-couplings (Suzuki, Buchwald) |
| Indole C3/C5 | Electrophilic substitution (formylation, halogenation) |
| Pyrrolidine amide | Hydrolysis, transamidation, reduction |
Scientific Research Applications
Anticancer Properties
Indole derivatives, including (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone, have been extensively studied for their anticancer properties. Research indicates that compounds with indole scaffolds can inhibit the growth of various cancer cell lines. For instance, indole-based inhibitors have shown promising results against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, demonstrating IC50 values in the low micromolar range .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Studies have demonstrated that certain indole derivatives can target specific proteins involved in cell proliferation and survival pathways, such as protein kinases and tubulin polymerization .
Synthesis Methodologies
The synthesis of (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone typically involves several steps. A common approach includes:
- Starting Material : The synthesis often begins with 6-bromoindole as a key building block.
- Reaction Conditions : The reaction conditions may include heating in solvents like DMF or THF to facilitate the formation of the desired product through nucleophilic substitution reactions.
- Purification : Post-reaction purification is crucial to isolate the final compound, typically using methods such as recrystallization or chromatography .
Study 1: Antitumor Activity
A study investigated the cytotoxic effects of a series of indole derivatives on various cancer cell lines. The results indicated that (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone exhibited significant activity against MCF-7 cells with an IC50 value comparable to established chemotherapeutic agents like cisplatin .
Study 2: Mechanistic Insights
Another research focused on elucidating the mechanism of action of indole derivatives. It was found that these compounds could induce apoptosis through the activation of caspase pathways and inhibit tubulin polymerization, leading to disrupted mitotic processes in cancer cells .
Mechanism of Action
The mechanism of action of (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The bromine atom and pyrrolidinyl-methanone group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural and Physicochemical Comparisons
Key Structural Differences and Implications
Bromine Position: The target compound’s bromine at the 6-position distinguishes it from analogues like 2c and 3c, which feature bromine at the 5-position .
Heterocyclic Groups :
- The pyrrolidine ring in the target compound is a five-membered saturated amine, offering conformational flexibility and moderate basicity. In contrast, pyridine in 2c/3c introduces aromaticity and rigidity, which may enhance π-π interactions but reduce solubility .
- Piperazine derivatives (e.g., ) provide two nitrogen atoms for hydrogen bonding, improving aqueous solubility and bioavailability compared to pyrrolidine.
Compounds like 3c share this feature, whereas 2-(6-bromo-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone uses an ethanone linker, increasing rotational freedom and altering pharmacophore geometry.
Biological Activity
The compound (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone is a derivative of indole, a structure that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone typically involves several steps, beginning with the preparation of 6-bromoindole. This compound serves as a key building block in various synthetic pathways. The synthesis can be accomplished through the following general steps:
- Alkylation of 6-Bromoindole : The bromine atom on the indole ring is substituted with a pyrrolidine moiety.
- Formation of the Amide Bond : The final product is obtained by creating an amide bond between the indole derivative and a suitable acid derivative.
The detailed synthetic route can be optimized for yield and purity, which is crucial for subsequent biological testing.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of indole derivatives, including those based on 6-bromoindole. For instance, compounds derived from this structure have shown promising inhibitory effects against various bacterial strains. Notably, they can enhance the efficacy of existing antibiotics against resistant strains, making them valuable candidates in combating antibiotic resistance .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. The compound (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone exhibits cytotoxic effects against several cancer cell lines. In vitro studies indicate that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . The mechanism of action often involves modulation of signaling pathways associated with cell proliferation and survival.
Enzyme Inhibition
The compound has been studied as a potential inhibitor of various enzymes linked to disease processes. For example, it may inhibit histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases. This inhibition could lead to altered gene expression profiles that promote apoptosis in malignant cells .
Case Study 1: Antibacterial Activity
In a study evaluating the antibacterial properties of indole derivatives, (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone was tested against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods. Results indicated that this compound exhibited significant antibacterial activity, particularly against resistant strains like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone | 25 | S. aureus |
| 50 | E. coli |
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines demonstrated that (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone induced significant cytotoxicity at concentrations above 10 µM. The effects were assessed using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 12 |
| MCF-7 (Breast Cancer) | 15 |
| SH-SY5Y (Neuroblastoma) | 18 |
These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies.
Q & A
Basic: What synthetic strategies are recommended for preparing (6-Bromo-1-methyl-1H-indol-4-yl)-pyrrolidin-1-yl-methanone, and how are intermediates characterized?
Answer:
The synthesis typically involves coupling a brominated indole precursor (e.g., 6-bromo-1-methyl-1H-indole-4-carboxylic acid) with pyrrolidine via a ketone linkage. Key steps include:
- Nucleophilic acyl substitution : Reacting an activated carbonyl (e.g., acid chloride or mixed anhydride) with pyrrolidine under inert conditions .
- Characterization : Use H/C NMR to confirm the methanone linkage (C=O at ~170–175 ppm) and pyrrolidine ring protons (δ 1.8–3.5 ppm). HRMS validates molecular weight, while X-ray crystallography (if available) resolves stereoelectronic effects .
Basic: How does the bromine substituent influence the compound’s reactivity in substitution reactions?
Answer:
The 6-bromo group on the indole ring acts as a directing group, facilitating electrophilic aromatic substitution (e.g., Suzuki coupling for aryl introduction) or nucleophilic displacement (e.g., SNAr with amines/thiols). Reaction conditions (Pd catalysts, base, solvent polarity) must be optimized to avoid pyrrolidine ring decomposition .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates or radiolabeled ATP analogues.
- Receptor binding : Competitive assays with fluorescent ligands (e.g., GPCRs) to quantify IC values .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic potential .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across similar indole-pyrrolidinone derivatives?
Answer:
Contradictions often arise from:
- Steric effects : Compare analogs with bulkier substituents (e.g., 1-methyl vs. 1-ethyl indole) to assess target binding pocket compatibility.
- Electronic effects : Replace bromine with electron-withdrawing (e.g., NO) or donating (e.g., NH) groups to modulate indole π-stacking .
- Methodological consistency : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Advanced: What mechanistic tools elucidate the compound’s interaction with enzymatic targets?
Answer:
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to identify hydrogen bonds with pyrrolidinone or halogen bonds with bromine .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions.
- Molecular dynamics simulations : Model indole ring flexibility and pyrrolidine puckering to predict off-target effects .
Advanced: How can researchers address discrepancies in reported solubility and stability profiles?
Answer:
- Solvent optimization : Test DMSO:water co-solvents or cyclodextrin encapsulation to improve aqueous solubility.
- Degradation studies : Use LC-MS to identify hydrolysis products (e.g., indole-4-carboxylic acid) under varying pH/temperature .
- Stabilizers : Add antioxidants (e.g., BHT) to prevent bromine-mediated radical degradation .
Advanced: What computational approaches predict metabolic pathways for this compound?
Answer:
- In silico metabolism : Tools like GLORY or MetaSite predict Phase I/II metabolism (e.g., CYP3A4-mediated demethylation or glucuronidation).
- Isotope labeling : Use C-labeled methanone to trace metabolites via radio-HPLC .
Advanced: How can synthetic byproducts be minimized during scale-up?
Answer:
- Process analytical technology (PAT) : Monitor reaction progression in real-time via inline FTIR to detect intermediates (e.g., unreacted acid chloride).
- Purification : Use flash chromatography with gradient elution (hexane:EtOAc → DCM:MeOH) to separate pyrrolidine-adduct impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
